molecular formula C19H26F2N2O2 B1463859 N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide CAS No. 1185019-37-7

N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide

Cat. No.: B1463859
CAS No.: 1185019-37-7
M. Wt: 352.4 g/mol
InChI Key: UGHTXABLHXZILS-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H26F2N2O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has delved into synthesizing and evaluating analogues based on the piperidinecarboxamide structure for anticonvulsant activity. The studies identified specific structural modifications that enhance anticonvulsant activity without increasing neurotoxicity, providing insights into the development of new agents for treating seizures (Ho, Crider, & Stables, 2001).

Polyamide Synthesis

Another area of application includes the synthesis of polyamides containing various pharmacophores. The research highlighted the synthesis of polyamides using diamines and dicarboxylic acid derivatives, producing compounds with potential applications in materials science due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).

Antimicrobial Activity

The compound's derivatives have also been explored for their antimicrobial properties. A study on triazole derivatives bearing piperazine carboxamides demonstrated moderate to good activities against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Material Science and Polymer Chemistry

Research into aromatic polyamides containing ether linkages and pendant chains has led to the development of new materials with enhanced solubility and thermal stability, opening up applications in advanced materials and polymer science (More, Pasale, & Wadgaonkar, 2010).

Novel Insecticides

The unique chemical structure of related compounds has been leveraged to create novel insecticides with strong activity against lepidopterous pests. These insecticides are characterized by their safety for non-target organisms and are considered for integrated pest management programs (Tohnishi et al., 2005).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(2,2-dimethylpropanoyl)-4-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c1-18(2,3)17(25)23-9-7-19(4,8-10-23)16(24)22-12-13-5-6-14(20)11-15(13)21/h5-6,11H,7-10,12H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHTXABLHXZILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C(C)(C)C)C(=O)NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
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N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
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N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
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N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
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N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
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N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide

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